molecular formula C21H31NO8 B12842431 3-(1-Methyl-3-isobutyl-3-pyrrolidinyl)phenol citrate CAS No. 64047-75-2

3-(1-Methyl-3-isobutyl-3-pyrrolidinyl)phenol citrate

Cat. No.: B12842431
CAS No.: 64047-75-2
M. Wt: 425.5 g/mol
InChI Key: RNDKQIXCSIQWBQ-UHFFFAOYSA-N
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Description

3-(3-Isobutyl-1-methylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that combines a pyrrolidine ring with a phenol group and a tricarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isobutyl-1-methylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the isobutyl and methyl groups. The phenol group is then attached to the pyrrolidine ring through electrophilic aromatic substitution. Finally, the tricarboxylate moiety is introduced via esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the various reaction steps.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isobutyl-1-methylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tricarboxylate moiety can be reduced to form alcohols or aldehydes.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the tricarboxylate moiety may produce alcohols or aldehydes.

Scientific Research Applications

3-(3-Isobutyl-1-methylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Isobutyl-1-methylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and π-π interactions, while the tricarboxylate moiety can chelate metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid:

    Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, similar to citric acid but with a different hydroxyl group position.

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, an unsaturated tricarboxylic acid.

Uniqueness

3-(3-Isobutyl-1-methylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, phenol group, and tricarboxylate moiety. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

64047-75-2

Molecular Formula

C21H31NO8

Molecular Weight

425.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-methyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol

InChI

InChI=1S/C15H23NO.C6H8O7/c1-12(2)10-15(7-8-16(3)11-15)13-5-4-6-14(17)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9,12,17H,7-8,10-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

RNDKQIXCSIQWBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCN(C1)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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